molecular formula C8H11ClN2O4 B6177581 4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride CAS No. 2567497-23-6

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride

Cat. No. B6177581
CAS RN: 2567497-23-6
M. Wt: 234.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Norphenylephrine . It is a pharmaceutical primary standard and is used in the control of blood pressure during various hypotensive states . It is also known as (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride .


Synthesis Analysis

Hexamethylenetetramine is a versatile reagent in organic synthesis and plays a major role in modern organic synthesis . It acts as the formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups .


Molecular Structure Analysis

The molecular formula of this compound is C8H11NO3.HCl . The exact mass is 205.05100 .


Chemical Reactions Analysis

Hexamethylenetetramine is obtained by the reaction of formaldehyde and excess of ammonia, either in an aqueous medium or in the vapor phase . It has the advantage that no water is released during conversion and hydrolyzes in acid media and slowly releases formaldehyde .


Physical And Chemical Properties Analysis

The compound has a boiling point of 442.6ºC at 760mmHg . The exact mass is 205.05100 .

Mechanism of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Safety and Hazards

The safety data sheet for a similar compound, 2-(2-Amino-1-hydroxyethyl)pyridine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride involves the nitration of 4-nitrophenol followed by reduction of the nitro group to an amino group and subsequent reaction with ethylene oxide to form the hydroxyethyl group. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-nitrophenol", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Ammonia gas", "Ethylene oxide", "Hydrochloric acid" ], "Reaction": [ "Nitration of 4-nitrophenol using a mixture of sulfuric acid and sodium nitrate to form 4-nitro-2-hydroxyphenol", "Reduction of the nitro group using hydrogen gas and a palladium catalyst to form 4-amino-2-hydroxyphenol", "Reaction of 4-amino-2-hydroxyphenol with ethylene oxide in the presence of sodium hydroxide to form 4-(2-amino-1-hydroxyethyl)-2-hydroxyphenol", "Formation of the hydrochloride salt by reacting 4-(2-amino-1-hydroxyethyl)-2-hydroxyphenol with hydrochloric acid" ] }

CAS RN

2567497-23-6

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.6

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.